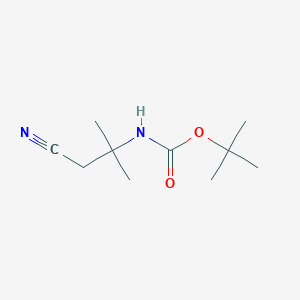

tert-Butyl (1-cyano-2-methylpropan-2-yl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

tert-Butyl (1-cyano-2-methylpropan-2-yl)carbamate is an organic compound with the molecular formula C10H18N2O2 It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a cyano group, and a carbamate group

Wirkmechanismus

Target of Action

Mode of Action

Carbamates typically work by forming a covalent bond with their target, altering its function. The cyano group in the molecule may also play a role in its interaction with targets .

Biochemical Pathways

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound .

Result of Action

The effects would depend on the specific targets and pathways affected by the compound .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of "tert-Butyl (1-cyano-2-methylpropan-2-yl)carbamate" . These factors could include temperature, pH, and the presence of other molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

tert-Butyl (1-cyano-2-methylpropan-2-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of tert-butyl isocyanate with 2-cyano-2-methylpropan-1-ol under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The use of high-purity starting materials and optimized reaction conditions is crucial to achieve high yields and minimize by-products. The product is usually purified through distillation or recrystallization to obtain the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl (1-cyano-2-methylpropan-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The carbamate group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines

Biologische Aktivität

Introduction

tert-Butyl (1-cyano-2-methylpropan-2-yl)carbamate is a specialized carbamate derivative recognized for its significant biological activity. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of chiral α-amino acids and their derivatives. The unique structure of this compound, which includes a tert-butyl group and a cyano moiety, enhances its stability and ability to penetrate cell membranes, making it valuable in medicinal chemistry.

Chemical Properties

- Chemical Formula: C₉H₁₃N₃O₂

- Molecular Weight: Approximately 183.22 g/mol

Biological Activity

The biological activity of this compound is primarily attributed to its interaction with amino groups in organic compounds. This interaction facilitates the synthesis of protected amino derivatives, which are critical in the development of pharmaceuticals. The compound exhibits significant influence on enzyme activity and protein interactions by forming stable carbamate linkages that modulate essential biochemical pathways .

Applications in Drug Development

The ability to synthesize specific enantiomers of α-amino acids is vital for drug development, as these compounds are essential building blocks for proteins and play crucial roles in various biological processes. Research indicates that this compound can be utilized in the design of drugs with targeted activity and reduced side effects .

Case Studies

-

Antiviral Activity

- In studies focusing on nitrogen-containing heterocycles, derivatives similar to this compound demonstrated low cytotoxicity while exhibiting good inhibitory activity against viral strains, including Varicella Zoster Virus (VZV). The compound showed selective targeting capabilities against specific strains when tested alongside other members of the Herpesviridae family .

-

Enzyme Inhibition

- The compound has been explored for its potential as an inhibitor of dipeptidyl peptidase I (DPP I), which is relevant in various therapeutic contexts, including diabetes and obesity management. Its structural features allow it to effectively inhibit enzyme activity, contributing to its pharmacological profile .

Comparative Analysis

The following table summarizes the unique aspects of this compound compared to related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| tert-Butyl N-(2-cyanoethyl)carbamate | Contains cyanoethyl group | Less sterically hindered compared to tert-butoxy |

| N-Boc-protected anilines | Aromatic amine derivatives | Focused on aromatic systems rather than aliphatic |

| tert-Butyl (2-hydroxy-1-phenylethyl)carbamate | Hydroxyphenyl group | Incorporates phenolic functionality |

| tert-Butyl N-(2-methylpropionyl)carbamate | Methylpropionyl substituent | Different acyl group leading to varied reactivity |

The biological activity of this compound highlights its potential applications in drug development and organic synthesis. Its ability to interact with amino groups and form stable linkages positions it as a valuable tool in medicinal chemistry. Ongoing research is likely to further elucidate its mechanisms of action and expand its utility across various therapeutic areas.

Future Directions

Further studies are needed to explore the full range of biological activities associated with this compound, including its potential applications in material science and chiral polymer synthesis. Investigating its interactions with other biomolecules could also provide insights into its role in complex biological systems.

Eigenschaften

IUPAC Name |

tert-butyl N-(1-cyano-2-methylpropan-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c1-9(2,3)14-8(13)12-10(4,5)6-7-11/h6H2,1-5H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSILEIAGEFITEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.